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Compound of Interest

Compound Name: Dihydrosesamin

Cat. No.: B1153223 Get Quote

Disclaimer: Initial searches for "Dihydrosesamin" did not yield relevant results. This guide

focuses on Dihydromyricetin (DHM), a structurally similar and well-researched flavonoid,

assuming it to be the compound of interest.

Dihydromyricetin (DHM), a flavonoid predominantly found in Ampelopsis grossedentata (vine

tea), has garnered significant attention from the scientific community for its diverse

pharmacological activities.[1][2][3] Understanding its metabolic fate is crucial for researchers,

scientists, and drug development professionals to harness its therapeutic potential. This

technical guide provides a comprehensive overview of the absorption, distribution, metabolism,

and excretion (ADME) of DHM, supported by quantitative data, detailed experimental protocols,

and visual diagrams of relevant pathways.

Absorption and Bioavailability
Dihydromyricetin exhibits poor oral bioavailability, a characteristic common to many flavonoids.

[1][4][5] Studies in rats have reported an absolute oral bioavailability of only 4.02%.[3][4][6] This

is attributed to its low solubility, poor membrane permeability, and rapid metabolism in the

gastrointestinal tract and liver.[1][3][5][7] The absorption of DHM appears to occur via passive

diffusion, and its uptake is dependent on time and concentration.[1]

Distribution
Following oral administration in rats, unconverted DHM is rapidly distributed to various tissues.

The highest concentrations are found in the gastrointestinal tract, but it is also capable of
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crossing the blood-brain barrier.[1] The elimination of DHM is also rapid, with most of the

compound being cleared within 12 hours.[1]

Metabolism
Dihydromyricetin undergoes extensive phase I and phase II metabolism. The primary metabolic

pathways include reduction, dehydroxylation, methylation, glucuronidation, and sulfation.[1] In

vivo studies in mice have identified seven key metabolites in the serum:

Glucuronide-dihydromyricetin (G-DHM)

3'-O-methyl-dihydromyricetin (3'-Me-DHM)

4'-O-methyl-dihydromyricetin (4'-Me-DHM)

4'-Dehydroxy-dihydromyricetin (4'-DeOH-DHM)

Glucuronide-3'-O-methoxy-dihydromyricetin (G-3'-Me-DHM)

Glucuronide-4'-O-methoxy-dihydromyricetin (G-4'-Me-DHM)

Glucuronide-dehydroxy-dihydromyricetin (G-DeOH-DHM)[4]

The liver is a major site of DHM metabolism, where it interacts with cytochrome P450 (CYP)

enzymes. In vitro studies using human liver microsomes have shown that DHM can inhibit the

activity of CYP3A4, CYP2E1, and CYP2D6.[8][9]
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Metabolic Pathway of Dihydromyricetin.

Excretion
The primary route of elimination for DHM and its metabolites is through feces, with a smaller

amount excreted in the urine.[1] This suggests that biliary excretion plays a significant role in

the clearance of DHM.

Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of DHM from various

preclinical studies.
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Table 1: Pharmacokinetic Parameters of Dihydromyricetin in Rats after Oral and Intravenous

Administration.[6]

Parameter
Oral Administration (20
mg/kg)

Intravenous
Administration (2 mg/kg)

Cmax (ng/mL) 21.63 ± 3.62 165.67 ± 16.35

Tmax (h) 2.67 -

AUC(0-t) (ng·h/mL) 164.97 ± 41.76 410.73 ± 78.12

t1/2 (h) 3.70 ± 0.99 2.05 ± 0.52

MRT (h) 5.98 ± 0.58 2.62 ± 0.36

Absolute Bioavailability (%) 4.02 -

Table 2: Pharmacokinetic Parameters of Dihydromyricetin (50 mg/kg) in Mice.[4]

Administration
Route

Sex Cmax (µM) AUC(0→24) (µM·h)

Oral (PO) Male 1.9 2.5

Oral (PO) Female 0.62 0.7

Intraperitoneal (IP) Male 38.3 -

Intraperitoneal (IP) Female 23.8 -

Experimental Protocols
In Vivo Pharmacokinetic Study in Rats[6]

Animal Model: Male Sprague-Dawley rats.

Groups:

Intravenous (IV) group: 2 mg/kg DHM in saline.
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Oral (PO) group: 20 mg/kg DHM in an oral suspension vehicle.

Sample Collection: Blood samples (250 µL) were collected from the oculi chorioideae vein at

designated time points (0.083, 0.167, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).

Sample Processing: Plasma was separated by centrifugation and stored at -40°C.

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was

used to determine DHM concentrations in plasma.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.
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In Vivo Pharmacokinetic Study Workflow.

In Vitro Inhibition of Human Liver Cytochrome P450
Enzymes[8][9][10]
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Test System: Human liver microsomes (HLMs).

Enzymes: CYP1A2, CYP3A4, CYP2A6, CYP2E1, CYP2D6, CYP2C9, CYP2C19, and

CYP2C8.

Method: Incubation of DHM with HLMs and specific CYP isoform substrates.

Analysis: The formation of metabolites from the specific substrates was measured to

determine the inhibitory effect of DHM.

Data Analysis: IC50 values (the concentration of DHM that causes 50% inhibition of enzyme

activity) and Ki values (inhibition constant) were calculated.

Signaling Pathways Modulated by Dihydromyricetin
DHM has been shown to modulate a variety of signaling pathways, which likely contributes to

its broad spectrum of biological activities.

GABA-A Receptors: DHM has been shown to potentiate GABAergic activity, which may

contribute to its effects against alcohol intoxication.[4]

AMPK/SIRT1 Pathway: DHM can activate the AMP-activated protein kinase (AMPK) and

Sirtuin 1 (SIRT1) pathway, which is involved in regulating metabolism and cellular energy

homeostasis.[7][10]

mTOR Pathway: DHM has been shown to inhibit the mammalian target of rapamycin

(mTOR) signaling pathway, which is involved in cell growth and proliferation.[10][11]

NF-κB Pathway: DHM can modulate the nuclear factor-kappa B (NF-κB) pathway, which

plays a key role in inflammation.[12]

MAPK Pathway: DHM has been observed to inhibit the mitogen-activated protein kinase

(MAPK) signaling pathway.[11]

Oxidative Stress Pathways: DHM exhibits potent antioxidant properties and can modulate

pathways involved in oxidative stress, such as the Nrf2 signaling pathway.[7][12]
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Signaling Pathways Modulated by Dihydromyricetin.

Conclusion
Dihydromyricetin is a promising natural compound with a wide range of biological activities.

However, its therapeutic application is currently limited by its poor oral bioavailability and rapid

metabolism. This technical guide has provided a detailed overview of the metabolic fate of

DHM, including its ADME properties, quantitative pharmacokinetic data, and the signaling

pathways it modulates. A thorough understanding of these aspects is essential for the rational

design of drug delivery systems and chemical modifications to improve its bioavailability and

clinical efficacy. Further research, including clinical trials in humans, is necessary to fully

elucidate the therapeutic potential of Dihydromyricetin.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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